![molecular formula C12H15N3S2 B4752489 4-cyclopropyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4752489.png)
4-cyclopropyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-cyclopropyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique chemical structure and has been studied extensively to understand its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-cyclopropyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and lower blood glucose levels in diabetic patients.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-cyclopropyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its unique chemical structure, which makes it an ideal candidate for studying the mechanism of action of certain enzymes. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and costly.
Future Directions
There are several future directions for research involving 4-cyclopropyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol. Some of these directions include studying the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
In conclusion, 4-cyclopropyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol is a unique chemical compound that has shown potential for use in various scientific research applications, particularly in the field of medicine. Its complex synthesis process and unique chemical structure make it an ideal candidate for studying the mechanism of action of certain enzymes. Further research is needed to fully understand the potential benefits and limitations of this compound.
Scientific Research Applications
4-cyclopropyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol has shown potential for use in various scientific research applications. One of the most promising areas of research is in the field of medicine. This compound has been studied extensively for its potential use in the treatment of cancer, diabetes, and other diseases.
properties
IUPAC Name |
4-cyclopropyl-3-(4-ethyl-5-methylthiophen-3-yl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2/c1-3-9-7(2)17-6-10(9)11-13-14-12(16)15(11)8-4-5-8/h6,8H,3-5H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFHCHDYKRWUPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C2=NNC(=S)N2C3CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-5-(4-ethyl-5-methylthiophen-3-yl)-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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